REACTION_CXSMILES
|
Cl[CH2:2][N:3]1[C:7](=[O:8])[C:6]2=[CH:9][CH:10]=[CH:11][CH:12]=[C:5]2[C:4]1=[O:13].[CH:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[C:16]([OH:23])[CH:15]=1.[H-].[Na+]>CN(C)C=O.C(O)(=O)C>[N+:20]([C:19]1[CH:14]=[CH:15][C:16]([O:23][CH2:2][N:3]2[C:7](=[O:8])[C:6]3=[CH:9][CH:10]=[CH:11][CH:12]=[C:5]3[C:4]2=[O:13])=[CH:17][CH:18]=1)([O-:22])=[O:21] |f:2.3|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred for three days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate out the desired product
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |